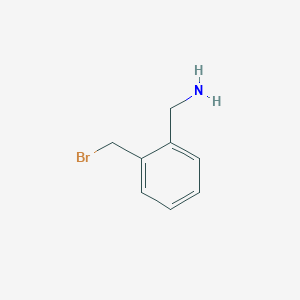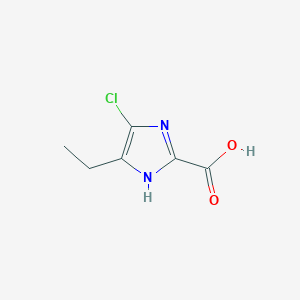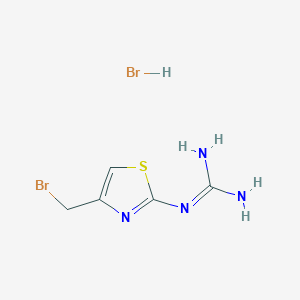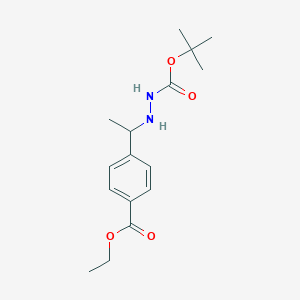
叔丁基2-(1-(4-(乙氧羰基)苯基)乙基)肼-1-羧酸酯
描述
“tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate” is a chemical compound with the molecular formula C16H24N2O4 . It has a molecular weight of 308.38 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20)/t11-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 308.38 . The compound should be stored in a refrigerator .科学研究应用
荧光传感
与叔丁基2-(1-(4-(乙氧羰基)苯基)乙基)肼-1-羧酸酯相关的化合物的一个重要应用是在荧光传感器开发中。例如,Formica 等人(2018 年)合成了基于羟基吡唑的配体,包括叔丁基肼-1-羧酸酯的衍生物,这些衍生物表现出荧光并具有与 Zn(II) 离子配位的特性。此特性使这些化合物能够用作比例荧光传感器,特别适用于检测金属离子(Formica 等人,2018 年)。
有机合成
在有机合成中,叔丁基肼-1-羧酸酯衍生物在促进复杂化学反应方面发挥着作用。Rossi 等人(2007 年)探索了使用叔丁基肼-1-羧酸酯相关化合物合成各种有机化合物,包括哒嗪和吡咯烷-1-基-丁-3-烯酸乙酯。他们的研究强调了通过仔细选择溶剂和温度可以合成多种产品(Rossi 等人,2007 年)。
催化应用
另一个应用是在催化中。Eszter Fördős 等人(2009 年)在乙酸乙酯重氮化合物的羰基化中利用了叔丁基肼-1-羧酸酯衍生物。此反应由八羰基二钴催化,产生高产率的 N-叔丁基-反式-α-乙氧羰基-β-苯基-β-内酰胺。此类催化过程在各种有机化合物的有效生产中至关重要(Fördős 等人,2009 年)。
生物靶标识别
在生物化学领域,叔丁基肼-1-羧酸酯衍生物因其与生物靶标的潜在相互作用而受到研究。Bhat 等人(2019 年)合成了叔丁基肼-1-羧酸酯衍生物作为潜在的 Mcl-1 酶拮抗剂。他们进行了分子对接研究,表明与 Mcl-1 蛋白的结合效率适中,表明在生物应用中进一步探索的潜力(Bhat 等人,2019 年)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound may also cause eye irritation . Precautionary measures include avoiding breathing the compound’s dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
ethyl 4-[1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMABWHANJGIRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737339 | |
| Record name | tert-Butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate | |
CAS RN |
870822-88-1 | |
| Record name | 1,1-Dimethylethyl 2-[1-[4-(ethoxycarbonyl)phenyl]ethyl]hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870822-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(tert-butoxycarbonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid](/img/structure/B1509697.png)


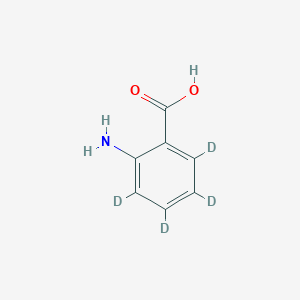
![[2,2':5',2''-Terthiophene]-3',4'-diamine](/img/structure/B1509703.png)
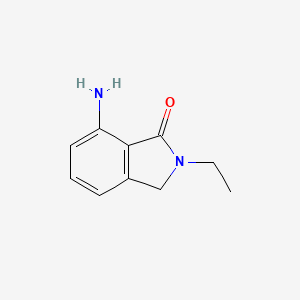
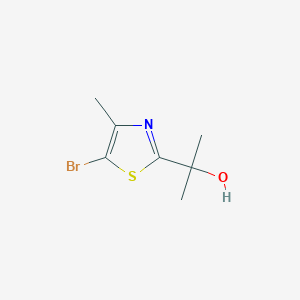
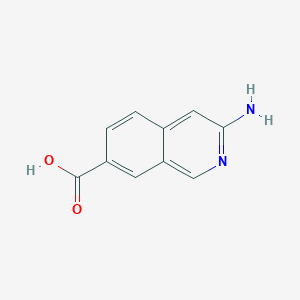
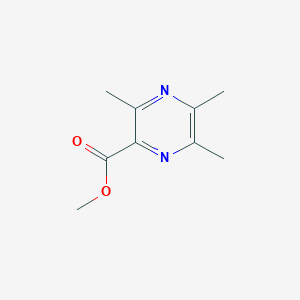

![N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide](/img/structure/B1509754.png)
